3-Cyclopropoxy-4-iodobenzaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H9IO2 |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-iodobenzaldehyde |
InChI |
InChI=1S/C10H9IO2/c11-9-4-1-7(6-12)5-10(9)13-8-2-3-8/h1,4-6,8H,2-3H2 |
InChI Key |
NNSGLLCDPCLZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C=O)I |
Origin of Product |
United States |
Overview of the Chemical Compound 3 Cyclopropoxy 4 Iodobenzaldehyde
Contextualization within Substituted Benzaldehyde (B42025) Derivatives
Substituted benzaldehydes are a class of organic compounds that are characterized by a benzene (B151609) ring attached to a formyl group, with additional functional groups at various positions on the ring. wisdomlib.org These compounds are of great interest due to their wide range of applications, particularly in the synthesis of more complex molecules. wisdomlib.org The nature and position of the substituents on the benzene ring can significantly influence the chemical reactivity and biological activity of the molecule.
For instance, the aldehyde group can participate in a variety of chemical reactions, including oxidation, reduction, and condensation. guidechem.com Furthermore, the benzene ring can undergo electrophilic substitution reactions. guidechem.com This versatility makes substituted benzaldehydes crucial intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. google.comchemimpex.com In the context of medicinal chemistry, substituted benzaldehydes have been investigated for various therapeutic applications, including as tyrosinase inhibitors and as allosteric modulators of hemoglobin. google.comnih.gov The specific substituents on the benzaldehyde ring are critical for the molecule's interaction with biological targets. nih.gov
Significance of Aryl Iodides in Modern Organic Synthesis
Aryl iodides, which are aromatic compounds containing one or more iodine atoms bonded to the benzene ring, are particularly important in modern organic synthesis. researchgate.net They are highly valued as coupling partners in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and copper-catalyzed reactions. researchgate.netacs.org These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the molecular frameworks of many pharmaceuticals and functional materials. nih.govresearchgate.net
While aryl iodides are generally more reactive and efficient in these coupling reactions compared to their bromide or chloride counterparts, their use has sometimes been limited by higher costs. researchgate.netnih.gov However, recent advancements have focused on developing more efficient and cost-effective methods for their synthesis and application. researchgate.net The high reactivity of the carbon-iodine bond makes aryl iodides indispensable tools for chemists seeking to build complex molecular architectures with high precision and efficiency. acs.org
Role of Cyclopropyl (B3062369) Ether Moieties in Molecular Architecture
The cyclopropyl group, a three-membered carbon ring, is a unique structural motif that has gained increasing attention in drug discovery and medicinal chemistry. iris-biotech.deacs.orgnih.gov When incorporated into a molecule as a cyclopropyl ether, it can impart several desirable properties. hyphadiscovery.com The strained nature of the cyclopropyl ring introduces conformational rigidity, which can help to lock a molecule into a specific three-dimensional shape. iris-biotech.de This can lead to more favorable binding to biological targets and, consequently, enhanced potency. iris-biotech.deacs.orgresearchgate.net
Furthermore, the cyclopropyl group is known to improve metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This can lead to a longer half-life for a drug in the body. hyphadiscovery.com The inclusion of a cyclopropyl moiety can also influence a molecule's lipophilicity and permeability, which are critical factors for drug absorption and distribution. iris-biotech.deacs.orgresearchgate.net For these reasons, the cyclopropyl fragment is increasingly being incorporated into the design of new drug candidates to optimize their pharmacological properties. acs.orgnih.govresearchgate.net
Chemical Properties of 3-Cyclopropoxy-4-iodobenzaldehyde
| Property | Value |
| Molecular Formula | C10H9IO2 |
| Molecular Weight | 288.08 g/mol |
| CAS Number | 1027477-73-5 |
| Appearance | Solid |
(Data sourced from publicly available chemical databases)
Synthetic Methodologies for 3 Cyclopropoxy 4 Iodobenzaldehyde and Analogues
Strategies for ortho- and meta-Functionalization of Benzaldehyde (B42025) Scaffolds
Achieving specific substitution patterns on a benzaldehyde ring is a central challenge in organic synthesis. The aldehyde group itself is a meta-directing deactivator in classical electrophilic aromatic substitution. Therefore, specialized techniques are required to achieve ortho- and meta-functionalization with high regioselectivity, particularly for the introduction of a halogen like iodine.
Transition metal-catalyzed carbon-hydrogen (C–H) activation has become a powerful tool for the direct functionalization of aromatic rings, offering an atom- and step-economical alternative to traditional methods. rsc.org Palladium catalysis, in particular, has been extensively developed for directed C–H functionalization reactions. nih.gov
A notable strategy for the ortho-iodination of benzaldehydes involves the use of a transient directing group (TDG). acs.orgresearchgate.net In this approach, the benzaldehyde substrate reacts in situ with an amine to form a transient imine. nih.govacs.org This imine then acts as a directing group, coordinating to the palladium(II) catalyst and positioning it to selectively activate a C–H bond at the ortho-position. acs.org This directed C–H activation, or cyclometalation, forms a palladacycle intermediate. nih.govacs.org Subsequent reaction with an iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine (I₂), leads to the formation of the ortho-iodinated product and regeneration of the catalyst. researchgate.net This methodology has been successfully applied to the synthesis of various 2-iodobenzaldehydes. researchgate.net The catalytic cycle is often proposed to proceed through a Pd(II)/Pd(IV) mechanism, where the palladacycle is oxidized by the iodine source, followed by C–I bond-forming reductive elimination. nih.gov
Table 1: Key Components in Palladium-Catalyzed ortho-C–H Iodination of Benzaldehydes
| Component | Example(s) | Function |
| Catalyst | Pd(OAc)₂, PdCl₂(PhCN)₂ | Facilitates C–H bond activation |
| Directing Group | Transient imine (from amines) | Ensures ortho-regioselectivity |
| Iodinating Agent | N-Iodosuccinimide (NIS), I₂ | Source of electrophilic iodine |
| Oxidant | PhI(OAc)₂ (can generate IOAc in situ) | May facilitate catalyst turnover |
Directed ortho-metalation (DoM) is a classical and highly effective strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on the presence of a directing metalation group (DMG) that coordinates to a strong organolithium base, typically n-butyllithium or sec-butyllithium. wikipedia.orgharvard.edu This coordination directs the base to deprotonate the proximal ortho-position, generating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a suitable electrophile to install a variety of functional groups. wikipedia.org
For the synthesis of an ortho-iodinated benzaldehyde derivative, a precursor containing a potent DMG is used. Examples of DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgnih.gov The aldehyde functionality itself can be converted into a temporary DMG, for instance, by forming an α-amino alkoxide through the addition of a lithium amide. harvard.edu Once the aryllithium species is formed at the ortho-position, it is treated with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired ortho-iodinated aromatic compound. harvard.edu This approach provides excellent regiocontrol, as the site of functionalization is determined by the position of the DMG rather than the inherent electronic properties of the ring. wikipedia.org
Table 2: Directed ortho-Metalation (DoM) for Iodination
| Step | Reagents | Purpose |
| 1. Metalation | n-BuLi or sec-BuLi, TMEDA | Deprotonation ortho to the Directing Metalation Group (DMG) |
| 2. Electrophilic Quench | I₂ (Molecular Iodine) | Introduction of the iodine atom at the lithiated position |
An alternative, indirect route to aryl iodides is the Sandmeyer reaction, which utilizes an aniline (B41778) precursor. acs.org This multi-step sequence begins with the diazotization of an aromatic amine. The amino group is converted into a diazonium salt (–N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid at low temperatures (0–5 °C). researchgate.net
The resulting aryl diazonium salt is a versatile intermediate. libretexts.org The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide range of nucleophiles. libretexts.org For the synthesis of aryl iodides, the diazonium salt solution is treated with an iodide salt, most commonly potassium iodide (KI). acs.org This reaction proceeds readily, often without the need for a copper catalyst that is characteristic of other Sandmeyer reactions (e.g., for introducing Cl or Br). The coupling of the diazonium salt with the iodide anion leads to the formation of the aryl iodide with the irreversible loss of nitrogen gas. libretexts.org This method is particularly useful for introducing iodine at positions that are not easily accessible through direct electrophilic halogenation or directed metalation.
Introduction of the Cyclopropoxy Moiety
The cyclopropyl (B3062369) group is a prevalent motif in medicinal chemistry, valued for its ability to introduce conformational constraints and modulate physicochemical properties. iris-biotech.de The formation of a cyclopropyl ether, such as the cyclopropoxy group in the target molecule, can be accomplished through several synthetic routes.
The most direct and widely used method for forming aryl ethers is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide under basic conditions. ntnu.no In the context of synthesizing 3-Cyclopropoxy-4-iodobenzaldehyde, the precursor would be 3-hydroxy-4-iodobenzaldehyde (B145161).
The synthesis begins with the deprotonation of the phenolic hydroxyl group using a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH), to generate a more nucleophilic phenoxide anion. ntnu.no This phenoxide then undergoes a nucleophilic substitution (Sₙ2) reaction with a cyclopropyl derivative bearing a good leaving group. ntnu.no Common alkylating agents for this purpose include (bromomethyl)cyclopropane or (cyclopropylmethyl)tosylate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
While the Williamson ether synthesis is robust, alternative methods have been developed, particularly for substrates where the classical approach may be low-yielding or incompatible with other functional groups.
One powerful alternative is the Chan-Lam coupling reaction. nih.gov This copper-catalyzed cross-coupling method allows for the formation of C–O bonds under relatively mild conditions. Specifically, it can be used for the O-cyclopropylation of phenols using potassium cyclopropyl trifluoroborate as the cyclopropyl source. nih.gov The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), often in the presence of a ligand like 1,10-phenanthroline (B135089), and uses oxygen as the terminal oxidant. nih.gov This method offers a distinct advantage as it avoids the need for strong bases and pre-generation of a phenoxide.
Another innovative, two-step strategy involves an initial alkenylation of the phenol followed by a cyclopropanation reaction. acs.org For instance, a phenol can be reacted with an appropriate alkenylating agent, and the resulting vinyl ether is then subjected to a cyclopropanation reaction to form the cyclopropyl ether. acs.org This sequence provides an alternative disconnection for accessing cyclopropyl aryl ethers. researchgate.net
Table 3: Comparison of Methods for Cyclopropyl Ether Formation
| Method | Key Reagents | Mechanism | Key Features |
| Williamson Ether Synthesis | Base (e.g., K₂CO₃), (Bromomethyl)cyclopropane | Sₙ2 | Classical, widely used, requires strong base. |
| Chan-Lam Coupling | Potassium cyclopropyl trifluoroborate, Cu(OAc)₂, Ligand, O₂ | Copper-catalyzed cross-coupling | Mild conditions, avoids strong bases. nih.gov |
| Alkenylation-Cyclopropanation | 1. Alkenylating agent, Cu(II) catalyst; 2. Cyclopropanating agent (e.g., bis(chloromethyl)zinc) | Two-step sequence | Alternative disconnection, useful for specific analogues. acs.org |
Challenges and Optimization in Cyclopropoxy Ether Synthesis
The introduction of a cyclopropoxy group onto an aromatic ring, a key step in the synthesis of this compound, presents distinct challenges primarily rooted in the inherent chemical nature of the cyclopropyl group. Cyclopropanes are the smallest carbocycles, and their significant ring strain (approximately 115 kJ mol⁻¹) makes them susceptible to ring-opening reactions under various conditions. rsc.org This high reactivity, while useful in some synthetic contexts, can be a major hurdle in ether synthesis. rsc.org
Challenges in forming the cyclopropoxy ether linkage often include:
Low Nucleophilicity of Cyclopropanol: As a secondary alcohol, cyclopropanol can be a weaker nucleophile compared to simpler primary alcohols, potentially leading to slower reaction rates in Williamson ether synthesis.
Competing Elimination Reactions: Under basic conditions required for Williamson ether synthesis, competing elimination reactions can occur, especially if harsh conditions or sterically hindered substrates are used.
Ring Strain and Stability: The high π character and strain of the cyclopropane (B1198618) ring can lead to undesired side reactions or decomposition, particularly under harsh acidic or thermal conditions. rsc.org
Substrate Compatibility: The presence of other sensitive functional groups on the benzaldehyde scaffold, such as the aldehyde and iodide, requires mild reaction conditions to avoid unwanted transformations. For instance, the aldehyde group is sensitive to both strong bases and oxidizing/reducing conditions.
Optimization of cyclopropoxy ether synthesis focuses on mitigating these challenges through the careful selection of reagents and reaction conditions. Strategies include using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in place of stronger bases like sodium hydride (NaH). The use of phase-transfer catalysts can also facilitate the reaction under milder, heterogeneous conditions. Furthermore, alternative cross-coupling strategies, moving beyond the classic Williamson synthesis, can provide more efficient routes.
Table 1: Comparison of Conditions for Ether Synthesis
| Method | Reagents/Catalyst | Solvent | Temperature | Key Advantages | Potential Challenges |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | Cyclopropyl halide + Phenol, Strong Base (e.g., NaH) | Aprotic Polar (e.g., DMF) | 80-120 °C | Cost-effective, well-established | Harsh conditions, side reactions |
| Modified Williamson | Cyclopropanol + Phenol, K₂CO₃/Cs₂CO₃ | Aprotic Polar (e.g., DMF, Acetonitrile) | 60-100 °C | Milder conditions, better functional group tolerance | Slower reaction rates |
| Ullmann Condensation | Phenol + Cyclopropyl boronic acid, Cu catalyst | Organic Solvent | 100-150 °C | Good for hindered substrates | High temperatures, catalyst cost |
| Buchwald-Hartwig C-O Coupling | Phenol + Cyclopropyl halide/tosylate, Pd catalyst | Toluene, Dioxane | 80-110 °C | High functional group tolerance, high yields | Catalyst cost and sensitivity |
Convergent and Linear Synthesis Pathways
Stepwise Assembly of Functional Groups on the Aromatic Core
A linear approach to this compound involves the sequential introduction of the aldehyde, iodide, and cyclopropoxy groups onto an aromatic precursor. The order of these transformations is critical and is dictated by the directing effects of the functional groups already present on the ring.
A plausible linear pathway could start from 3-hydroxybenzaldehyde.
Iodination: The hydroxyl group is a strongly activating, ortho, para-director. Electrophilic iodination of 3-hydroxybenzaldehyde would therefore be expected to place the iodine atom primarily at the 4-position (para to the hydroxyl group) or the 2-position (ortho). By controlling reaction conditions, selective iodination at the 4-position can be achieved. A common method involves using iodine and potassium iodide in aqueous ammonium hydroxide. chemicalbook.com
Etherification: The resulting 3-hydroxy-4-iodobenzaldehyde can then undergo etherification with a suitable cyclopropyl-containing electrophile (e.g., cyclopropyl bromide) under Williamson ether synthesis conditions to yield the final product.
This stepwise approach is straightforward but can be inefficient if the yield of any particular step is low. Each step requires purification of the intermediate, adding to time and resource consumption.
Integration of Aldehyde, Iodide, and Cyclopropoxy Introduction Steps
A convergent strategy aims to reduce the number of steps in the main synthetic line. This could involve preparing key intermediates that are later combined.
One possible convergent approach:
Fragment Synthesis 1: Prepare 3-cyclopropoxyphenol.
Fragment Synthesis 2: Separately, consider the introduction of the aldehyde and iodide.
Coupling: A more integrated approach would involve creating a key intermediate like 1-cyclopropoxy-2-iodobenzene. This fragment could then be functionalized with the aldehyde group in the final step. Methods for introducing an aldehyde group onto an aromatic ring include the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).
Sustainable and Green Chemical Synthesis Considerations
Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency.
Utilization of Environmentally Benign Reagents and Catalysts (e.g., Copper-TEMPO systems)
The principles of green chemistry can be applied to several steps in the synthesis of this compound.
Aldehyde Synthesis: A common route to benzaldehydes is the oxidation of the corresponding benzyl (B1604629) alcohol. Traditional methods often use stoichiometric, toxic heavy-metal oxidants like chromium reagents. A greener alternative is the use of catalytic systems that employ a benign terminal oxidant like molecular oxygen from the air. nih.gov Copper/TEMPO ((2,2,6,6-tetramethyl-1-piperidinyloxyl)) catalyst systems are highly effective for the selective aerobic oxidation of primary alcohols to aldehydes. nih.govacs.orgnih.gov These systems operate under mild conditions, show high selectivity for primary alcohols, and are compatible with a wide range of functional groups, including aryl halides. nih.govacs.org
Iodination: Traditional electrophilic iodination can involve harsh reagents. More environmentally friendly protocols have been developed. One such method uses potassium iodide (KI) as the iodine source with ammonium peroxodisulfate as the oxidant in an aqueous methanol solution at room temperature. organic-chemistry.org Another approach uses sodium percarbonate, a stable and inexpensive solid, as an eco-friendly oxidant for reactions with molecular iodine or potassium iodide. nih.gov These methods avoid the use of strong acids or hazardous solvents. organic-chemistry.orgnih.gov
Table 2: Comparison of Green Oxidation Catalysts for Alcohol to Aldehyde Conversion
| Catalyst System | Oxidant | Solvent | Temperature | Typical Yields | Environmental Advantage |
|---|---|---|---|---|---|
| (bpy)CuI/TEMPO/NMI | Ambient Air | Acetonitrile | Room Temp. | >95% acs.org | Uses air as oxidant; avoids toxic metals. acs.org |
| Cu(I)Cl/TEMPO | O₂ | DMF | Room Temp. | ~90% nih.gov | Catalytic use of copper; O₂ as oxidant. nih.gov |
| Cu(I)-Schiff Base/TEMPO | Ambient Air | Acetonitrile | Room Temp. | >98% rsc.org | High efficiency under benign conditions. rsc.org |
bpy = 2,2′-bipyridine; NMI = N-methylimidazole
Application of Bio-derived Solvents (e.g., Cyrene™)
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many common dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have significant health and environmental concerns. Cyrene™ (dihydrolevoglucosenone) has emerged as a promising bio-derived alternative. bohrium.comresearchgate.netresearchgate.net
Continuous Flow Synthesis Techniques for Improved Efficiency and Scalability
The adoption of continuous flow chemistry represents a significant advancement in the synthesis of pharmaceutical intermediates like this compound and its analogues, offering substantial improvements in efficiency, safety, and scalability over traditional batch processing. azolifesciences.commt.com This methodology involves the continuous pumping of reactants through a network of tubes or microreactors, enabling precise control over reaction parameters such as temperature, pressure, and residence time. jst.org.innih.gov The high surface-area-to-volume ratio inherent in these systems facilitates superior heat and mass transfer, leading to faster reaction rates, higher yields, and improved product quality. frontiersin.org
Continuous flow techniques are particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation—conditions often encountered in the synthesis of functionalized aromatic aldehydes. mt.comrsc.org For instance, the iodination of aromatic compounds, a key step in the synthesis of this compound, can be performed more safely and efficiently in a continuous flow setup. Reagents like iodine monochloride (ICl), which are effective yet hazardous, can be generated and consumed in situ, minimizing the risks associated with their storage and handling. rsc.orgbeilstein-journals.org
Research Findings in Continuous Flow Synthesis of Benzaldehyde Analogues
While specific studies on the continuous flow synthesis of this compound are not extensively documented in publicly available literature, a wealth of research on analogous systems highlights the potential of this technology. Studies on the synthesis of other substituted benzaldehydes and related aromatic compounds demonstrate the clear advantages of flow chemistry.
For example, the oxidation of benzyl alcohols to their corresponding aldehydes, a common transformation in organic synthesis, has been shown to be highly efficient in flow reactors. Hypervalent iodine reagents, in combination with TEMPO, have been successfully employed in microreactors to achieve excellent yields and selectivities with significantly reduced reaction times compared to batch methods. beilstein-journals.org Similarly, aldol (B89426) condensation reactions involving benzaldehyde derivatives, which are often exothermic and require strict temperature control for selectivity, are well-suited to the precise thermal management offered by flow processing conditions. beilstein-journals.orgnih.gov
The table below summarizes comparative data from studies on reactions analogous to the synthesis of this compound, illustrating the typical improvements observed when transitioning from batch to continuous flow processes.
| Reaction Type | Substrate/Product Analogue | Method | Reaction Time | Yield (%) | Key Advantages Noted |
|---|---|---|---|---|---|
| Aromatic Iodination | Indole (B1671886) Derivatives | Batch | Several Hours | Variable | Standard laboratory procedure |
| Aromatic Iodination | Indole Derivatives | Continuous Flow | 1 minute | ~85-95% | Rapid reaction, high yield, improved safety rsc.org |
| Alcohol Oxidation | Benzyl Alcohol to Benzaldehyde | Batch | Several Hours | 49% | Formation of significant byproducts beilstein-journals.org |
| Alcohol Oxidation | Benzyl Alcohol to Benzaldehyde | Continuous Flow | < 1 minute | 91% | High yield, minimal byproducts, rapid optimization beilstein-journals.orgbeilstein-journals.org |
| Aldol Condensation | Benzaldehyde derivatives | Batch | Hours | Moderate | Difficult temperature control, side reactions nih.gov |
| Aldol Condensation | Benzaldehyde derivatives | Continuous Flow | ~15-45 seconds | Significantly Higher | Excellent temperature control, high selectivity, scalability beilstein-journals.orgnih.gov |
These findings underscore the transformative potential of continuous flow synthesis for producing complex molecules like this compound. The ability to safely handle hazardous reagents, precisely control reaction conditions, and scale up production seamlessly makes it a highly attractive methodology for both academic research and industrial manufacturing. iitb.ac.intue.nl The development of a dedicated continuous flow process for this compound would likely involve the optimization of parameters such as reactor type (e.g., tube, packed-bed), solvent, temperature, and residence time to maximize yield and purity while ensuring a safe and efficient process.
Chemical Transformations and Reactivity Profile
Reactivity of the Aldehyde Functional Group
The aldehyde group in 3-Cyclopropoxy-4-iodobenzaldehyde is a key site for a variety of carbon-carbon bond-forming reactions and redox transformations.
The electrophilic carbon of the aldehyde group readily undergoes nucleophilic attack. libretexts.org This fundamental reactivity is the basis for several important condensation reactions.
Aldol (B89426) Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.com This reaction is a powerful tool for forming carbon-carbon bonds. sigmaaldrich.commagritek.com While specific examples with this compound are not prevalent in the searched literature, its aldehyde functionality makes it a suitable substrate for crossed or mixed aldol reactions with other carbonyl compounds, such as ketones. youtube.comyoutube.com The reaction is typically catalyzed by a base, which deprotonates an α-carbon of the reaction partner to form the nucleophilic enolate. magritek.com
Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). sigmaaldrich.com This reaction is often catalyzed by weak bases like amines. sigmaaldrich.comtue.nl The reaction of an aldehyde, such as this compound, with a compound like malonic acid or its esters leads to the formation of an α,β-unsaturated product after spontaneous dehydration. sigmaaldrich.com This reaction has been used to synthesize various derivatives, including indenes and benzofulvenes, through sequential Knoevenagel condensation and cyclization reactions. nih.govrsc.org
Table 1: Examples of Aldol and Knoevenagel Condensation Reactions
| Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Aldol Condensation | Aldehyde/Ketone | Enolizable Aldehyde/Ketone | Base (e.g., NaOH, KOH) | β-hydroxy carbonyl, α,β-unsaturated carbonyl |
| Knoevenagel Condensation | Aldehyde/Ketone | Active Methylene Compound | Weak Base (e.g., piperidine) | α,β-unsaturated dicarbonyl/analogous compounds |
Olefination reactions transform the carbonyl group of an aldehyde into a carbon-carbon double bond.
Wittig-Horner Reaction: The Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction is a widely used method for the synthesis of alkenes, particularly with high E-selectivity. organic-chemistry.orgnih.gov It involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. nih.gov For this compound, this reaction would involve generating a phosphonate-stabilized carbanion (a Horner-Emmons-Wittig reagent) which then reacts with the aldehyde to yield a substituted alkene. wpmucdn.com The resulting phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org
McMurry Coupling: The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules to form an alkene, using a low-valent titanium reagent. wikipedia.orgrsc.org This reaction is effective for creating symmetrical alkenes and can also be used in intramolecular couplings to form rings. wikipedia.orgorganic-chemistry.org While a direct McMurry coupling of this compound would yield a symmetrical stilbene (B7821643) derivative, the reaction is also employed in crossed-coupling reactions with other carbonyl compounds. nih.govresearchgate.net The reaction proceeds through a pinacol-like intermediate which is then deoxygenated by the titanium reagent. wikipedia.org It's noteworthy that organohalides are generally not reduced by the low-valent titanium reagents used in McMurry couplings, indicating that the aryl iodide moiety in this compound would likely remain intact during the reaction. rsc.org
Table 2: Olefination Reactions of Aldehydes
| Reaction | Reagent | Key Features |
| Wittig-Horner | Phosphonate Carbanion | High E-selectivity for alkenes, water-soluble byproduct |
| McMurry Coupling | Low-valent Titanium (e.g., TiCl3/LiAlH4) | Reductive coupling of two carbonyls to form an alkene |
The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid. The choice of reagent determines the outcome. For instance, sodium borohydride (B1222165) would reduce the aldehyde to an alcohol, while stronger oxidizing agents like potassium permanganate (B83412) or chromic acid would yield the corresponding carboxylic acid.
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. researchgate.net This unquenched reactivity allows FLPs to activate a variety of small molecules, including H2, and catalyze reactions like hydrogenation. chemrxiv.org The aldehyde group can be a substrate for FLP-catalyzed hydrogenations. While specific studies on this compound with FLPs are not detailed in the provided search results, the general reactivity of aldehydes with FLPs suggests its potential as a substrate. mdpi.comrsc.org The efficiency of these reactions can be influenced by the electronic properties of the substituents on the FLP. mdpi.comnih.gov
The presence of both an aldehyde and an aryl iodide in this compound raises the question of chemoselectivity. In many reactions, the aldehyde is more reactive than the aryl iodide. For example, in nucleophilic additions or reductions, the aldehyde will typically react preferentially. The selective reaction at the aldehyde group in the presence of the aryl iodide is crucial for its utility as a building block, allowing for subsequent modifications at the aryl iodide position.
Reactivity of the Aryl Iodide Moiety
The aryl iodide functionality of this compound is a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are particularly reactive substrates in many of these transformations.
Visible-light-mediated photoredox catalysis has emerged as a powerful method for generating radicals from unactivated aryl iodides. nih.gov This allows for subsequent reactions like reduction or cyclization under mild conditions with high functional group tolerance. nih.gov This methodology could potentially be applied to this compound to generate an aryl radical, which could then participate in various bond-forming reactions.
Furthermore, the aryl iodide is an excellent substrate for classic transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at the 4-position of the benzene (B151609) ring, further highlighting the synthetic utility of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in constructing the core structures of many targeted therapeutic compounds.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling, a reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for forming carbon-carbon bonds. rsc.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild, often room temperature, conditions. rsc.org The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides or chlorides. rsc.org
In the context of synthesizing kinase inhibitors, this compound has been effectively coupled with various terminal alkynes. For instance, its reaction with 3-ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives demonstrates its utility. The reaction proceeds smoothly, catalyzed by a palladium complex in the presence of a copper(I) salt, to yield the corresponding coupled product, which serves as a crucial intermediate for further elaboration into potent inhibitors.
Table 1: Sonogashira Coupling of this compound
| Alkyne Reactant | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Product |
| 3-Ethynyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine | Not Specified in Source | Not Specified in Source | Not Specified in Source | Not Specified in Source | 3-Cyclopropoxy-4-((1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)ethynyl)benzaldehyde |
Heck Reactions (including dehydrative variations)
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. nih.gov This reaction is a cornerstone in C-C bond formation, valued for its tolerance of a wide array of functional groups. nih.govnih.gov The classic mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the product and regenerate the catalyst. wikipedia.org While specific examples utilizing this compound are not detailed in the reviewed literature, its aryl iodide moiety makes it an excellent candidate for such transformations. The reaction would typically proceed with high regioselectivity, favoring arylation at the less substituted carbon of the alkene, and often with high E-stereoselectivity. nih.gov
Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C-C bonds, specifically biaryl structures. It involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide or triflate. rsc.org The reaction is renowned for its mild conditions, commercial availability of a vast range of boronic acids, and the non-toxic nature of its boron-containing byproducts. rsc.org
This compound is extensively used as a substrate in Suzuki-Miyaura couplings for the synthesis of complex heterocyclic compounds. For example, it is a key starting material in the preparation of pyrrolopyridine and pyrazolopyrimidine kinase inhibitors. The aldehyde is coupled with various heterocyclic boronic acids or esters to forge the central biaryl or heteroaryl-aryl bond of the target molecules. These reactions are typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium or potassium carbonate in a solvent mixture such as dioxane and water.
Table 2: Suzuki-Miyaura Cross-Coupling of this compound
| Boronic Acid/Ester Reactant | Palladium Catalyst | Base | Solvent | Product |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 3-Cyclopropoxy-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzaldehyde |
| (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Acetonitrile/Water | 4-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-3-cyclopropoxybenzaldehyde |
| 1-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 4-(1-(tert-Butyl)-1H-pyrazol-4-yl)-3-cyclopropoxybenzaldehyde |
Other Aryl Halide Activations (e.g., C-H Activation, Bisamination)
Modern palladium catalysis has expanded beyond traditional cross-coupling reactions to include direct C-H activation/functionalization. These methods offer a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. While specific examples directly involving this compound in a C-H activation context are not prevalent in the surveyed literature, the aryl iodide itself is a product of such a strategy and a key partner in these advanced transformations. Palladium catalysts can facilitate the coupling of aryl halides with C-H bonds of arenes, heteroarenes, or other nucleophiles, often requiring a directing group to achieve regioselectivity.
Bisamination reactions, where two C-N bonds are formed, can also be achieved using palladium catalysis, typically involving the reaction of an aryl dihalide or a related substrate with an amine. The reactivity of the C-I bond in this compound makes it a plausible, though not explicitly documented, substrate for sequential amination reactions.
Copper-Catalyzed Transformations (e.g., Ullmann-type Coupling)
The Ullmann reaction, traditionally a copper-mediated synthesis of biaryl ethers, has evolved into a broader class of copper-catalyzed cross-coupling reactions for forming C-O, C-N, and C-S bonds. mdpi.com These reactions are particularly useful for coupling aryl halides with alcohols, amines, and thiols. mdpi.com Although often requiring higher temperatures than their palladium-catalyzed counterparts, modern developments have introduced milder conditions through the use of specific ligands.
The aryl iodide in this compound is susceptible to Ullmann-type couplings. It could be reacted with various nucleophiles, such as phenols or amines, in the presence of a copper catalyst to form diaryl ethers or arylamines, respectively. While detailed examples with this specific benzaldehyde (B42025) are scarce in the primary literature, the general applicability of the Ullmann condensation to activated aryl iodides suggests its potential in this context. mdpi.com
Hypervalent Iodine Chemistry and Applications
Hypervalent iodine compounds are attractive reagents in organic synthesis due to their low toxicity, stability, and reactivity, often mimicking the behavior of heavy metal oxidants. These reagents, such as Dess-Martin periodinane or (diacetoxyiodo)benzene, are known to mediate a wide range of oxidative transformations.
There are no specific documented applications where this compound itself is used as a precursor to a hypervalent iodine species or as a substrate in a reaction mediated by an external hypervalent iodine reagent. Theoretically, the iodo group could be oxidized to a higher valence state, for example, to form an iodonium (B1229267) salt or a λ³-iodane. Such a species would then become a powerful electrophile or a group transfer agent. For instance, a diaryliodonium salt derived from this aldehyde could be used in arylation reactions with a variety of nucleophiles. However, this remains a hypothetical application based on the general principles of hypervalent iodine chemistry.
Reactivity and Stability of the Cyclopropoxy Group
The cyclopropoxy group is a defining feature of the molecule, imparting specific electronic properties and presenting its own set of potential reactivities, primarily related to ether cleavage and ring strain.
Ethers are generally characterized by their chemical inertness, making them excellent solvents and protecting groups. libretexts.org However, the C-O bond can be cleaved under harsh, acidic conditions. wikipedia.orgmasterorganicchemistry.com The mechanism for the acid-catalyzed cleavage of an aryl alkyl ether like 3-cyclopropoxybenzaldehyde (B1529727) involves the initial protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the counter-ion of the acid (e.g., I⁻ or Br⁻).
The cleavage will occur selectively at the alkyl-oxygen bond (cyclopropyl-O) rather than the aryl-oxygen bond. This is because the sp²-hybridized aromatic carbon is resistant to Sₙ1 and Sₙ2 reactions, and the resulting phenolic C-O bond is significantly stronger. libretexts.orgmasterorganicchemistry.com The reaction therefore yields a phenol (B47542) and an alkyl halide.
| Conditions | Mechanism | Products |
|---|---|---|
| Strong acid (e.g., HI, HBr), heat | Protonation followed by Sₙ2 attack at the cyclopropyl (B3062369) carbon. | 3-Hydroxy-4-iodobenzaldehyde (B145161) + Cyclopropyl halide |
Conversely, ethers are highly resistant to cleavage by bases. wikipedia.org The cyclopropoxy group is expected to be stable under most basic conditions, allowing for selective reactions at other sites of the molecule without disturbing the ether linkage.
The three-membered cyclopropane (B1198618) ring possesses considerable angle strain (approximately 27 kcal/mol), which can serve as a thermodynamic driving force for ring-opening reactions. researchgate.net Such reactions are typically promoted when the ring is activated by adjacent electron-withdrawing or electron-donating substituents. Cyclopropanes bearing an electron-accepting group can act as electrophiles and undergo ring-opening via nucleophilic attack. researchgate.net
In the case of the cyclopropoxy group, the ring is attached to an electron-donating oxygen atom. While this configuration is generally stable, ring-opening could potentially be induced under strongly acidic or electrophilic conditions, or via radical mechanisms. However, in many cases, other reactions such as ether cleavage may be kinetically favored. For instance, studies on related strained systems have shown that the cyclopropane ring can remain intact even when other parts of the molecule react. nih.gov Therefore, while ring-opening is a theoretical possibility under specific, harsh conditions, the cyclopropoxy group is generally considered a robust moiety.
The cyclopropyl group exerts a significant electronic influence on the aromatic ring to which it is attached. Due to the high p-character of its C-C bonds, the cyclopropyl group can donate electron density into an adjacent π-system, a property often compared to that of a vinyl group. stackexchange.com This makes it a strong electron-donating and ring-activating group in electrophilic aromatic substitution.
Studies on electrophilic aromatic detritiation have quantified this effect, showing that a para-cyclopropyl group is highly activating, with a σ⁺ value of -0.473. rsc.org The cyclopropoxy group (C₃H₅O-) is an even more powerful activating group due to the electron-donating resonance effect of the oxygen atom. This strong activation is directed to the ortho and para positions relative to the cyclopropoxy group.
In this compound, the reactivity of the aromatic ring is governed by the competing effects of its substituents:
-O-c-Pr (Cyclopropoxy): Strongly activating, ortho, para-directing.
-I (Iodo): Weakly deactivating, ortho, para-directing.
-CHO (Aldehyde): Strongly deactivating, meta-directing.
The powerful activating effect of the cyclopropoxy group at position 3 dominates, directing incoming electrophiles primarily to positions 2 and 6 (ortho to the cyclopropoxy group).
Chemoselective Functionalization Strategies
The presence of multiple distinct functional groups in this compound allows for a high degree of chemoselectivity, where one site can be modified while leaving the others untouched. This is a cornerstone of modern synthetic strategy.
| Functional Group | Type of Reaction | Example Reagents | Resulting Functional Group |
|---|---|---|---|
| Aldehyde (-CHO) | Reduction | NaBH₄ | Benzyl (B1604629) Alcohol (-CH₂OH) |
| Wittig Olefination | Ph₃P=CH₂ | Alkene (-CH=CH₂) | |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | Amine (-CH₂NR₂) | |
| Aryl Iodide (-I) | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Biaryl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl Alkyne | |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl Amine | |
| Aromatic Ring | Electrophilic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Nitro group addition at position 2 or 6 |
| Cyclopropoxy Ether | Ether Cleavage (Deprotection) | HBr or HI, heat | Phenol (-OH) |
By carefully selecting reagents and reaction conditions, a synthetic chemist can strategically manipulate the molecule, using the functional groups as handles to build molecular complexity in a controlled and predictable manner.
Selective Reactions at the Aldehyde vs. Aryl Iodide vs. Cyclopropoxy Sites
The selective transformation of one functional group in the presence of the others is a key challenge and opportunity when working with this compound. The aldehyde group is susceptible to nucleophilic attack and reduction, while the aryl iodide is a prime handle for transition-metal-catalyzed cross-coupling reactions. The cyclopropoxy group, with its inherent ring strain, can undergo ring-opening reactions under certain conditions, although it is generally more stable than a cyclopropylamine. researchgate.net
The selective reaction at the aryl iodide moiety is often achieved through palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be performed to introduce new aryl or vinyl substituents. The stability of the cyclopropoxy group under these conditions is a critical consideration. While cyclopropyl groups can be sensitive to some transition metals, palladium-catalyzed couplings on aryl halides bearing cyclopropyl substituents have been successfully demonstrated, suggesting the cyclopropoxy ether linkage is reasonably robust under typical cross-coupling conditions. edinst.comrsc.org
Conversely, the aldehyde can be selectively targeted for transformations such as olefination, reductive amination, or oxidation, while leaving the aryl iodide and cyclopropoxy groups intact. The choice of reagents and reaction conditions is crucial to prevent unwanted side reactions at the other functional sites. For example, mild reducing agents would selectively reduce the aldehyde without affecting the aryl iodide or the cyclopropoxy ring.
The cyclopropoxy group is generally the most inert of the three functionalities under many standard reaction conditions. Its high C-H bond dissociation energy makes it less susceptible to oxidation compared to other alkyl ethers. However, strong acids or certain transition metal catalysts could potentially induce ring-opening of the strained cyclopropyl ether.
Table 1: Theoretical Selective Transformations of this compound
| Target Site | Reaction Type | Reagents and Conditions | Expected Product | Potential Side Reactions |
| Aryl Iodide | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂/SPhos), base (e.g., K₂CO₃) | 3-Cyclopropoxy-4-arylbenzaldehyde | Aldehyde condensation, cyclopropoxy ring opening (unlikely with mild Pd catalysts) |
| Aldehyde | Wittig Reaction | Phosphonium ylide | 1-(3-Cyclopropoxy-4-iodophenyl)alkene | None expected |
| Aldehyde | Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | N-(3-Cyclopropoxy-4-iodobenzyl)amine | None expected |
| Aldehyde | Oxidation | Mild oxidant (e.g., Pinnick oxidation with NaClO₂) | 3-Cyclopropoxy-4-iodobenzoic acid | None expected |
| Cyclopropoxy Group | Ring Opening | Strong acid (e.g., HBr) or specific catalysts | 3-Hydroxy-4-iodobenzaldehyde derivatives | Reaction at other functional groups |
Protecting Group Chemistry for Directed Synthesis
To achieve specific synthetic outcomes, the temporary protection of one or more functional groups is often necessary. The differential reactivity of the aldehyde, aryl iodide, and cyclopropoxy groups allows for the application of various protecting group strategies.
The most common strategy for protecting the aldehyde functionality is its conversion to an acetal, typically by reaction with a diol such as ethylene (B1197577) glycol in the presence of an acid catalyst. jove.comjove.com Cyclic acetals are stable to a wide range of reaction conditions, including strongly basic and nucleophilic reagents used in cross-coupling reactions at the aryl iodide position. jove.comjove.com This allows for the selective functionalization of the aryl iodide without interference from the aldehyde. The aldehyde can then be readily regenerated by acidic hydrolysis. jove.com
Table 2: Protecting Group Strategy for Selective Aryl Iodide Functionalization
| Step | Transformation | Reagents and Conditions | Intermediate/Product |
| 1. Protection | Acetal formation | Ethylene glycol, p-toluenesulfonic acid (catalytic), toluene, reflux | 2-(3-Cyclopropoxy-4-iodophenyl)-1,3-dioxolane |
| 2. Functionalization | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, reflux | 2-(4'-Aryl-3-cyclopropoxy-[1,1'-biphenyl]-4-yl)-1,3-dioxolane |
| 3. Deprotection | Acetal hydrolysis | Aqueous HCl, acetone | 4'-Aryl-3-cyclopropoxy-[1,1'-biphenyl]-4-carbaldehyde |
The cyclopropoxy group itself is generally stable and does not typically require protection. The aryl iodide is not a functional group that is "protected" in the traditional sense; rather, its reactivity is harnessed for specific transformations.
Cascade and Tandem Reaction Sequences
The multifunctional nature of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.
Photoinduced Chemical Cascade Processes
While specific research on photoinduced cascades involving this compound is not extensively documented, the presence of the aryl iodide and aldehyde functionalities suggests potential for such transformations. Aryl iodides are known to undergo homolytic cleavage upon UV irradiation to form aryl radicals. This photo-initiation could trigger a cascade of reactions. For instance, a photoinduced electron transfer (PET) process could occur where the excited state of a photosensitizer interacts with the aryl iodide. edinst.comnih.govyoutube.com The resulting aryl radical could then participate in subsequent intramolecular or intermolecular reactions.
A hypothetical photoinduced cascade could involve the initial formation of the aryl radical, followed by an intramolecular cyclization if a suitable tethered nucleophile is present, or an intermolecular addition to a π-system. The aldehyde group could also play a role, either as a site for subsequent reactions or by influencing the electronic properties of the aromatic ring and thus the photochemistry of the aryl iodide.
Intramolecular Cyclizations and Annulations
The ortho-disposition of the cyclopropoxy and iodo-substituted aldehyde groups in a derivative of this compound could be exploited in intramolecular cyclization reactions to construct fused ring systems. For example, a Sonogashira coupling of the aryl iodide with a terminal alkyne would introduce a side chain that could subsequently undergo an intramolecular reaction with the aldehyde.
One can envision a tandem Sonogashira coupling-cyclization sequence. The initial palladium-catalyzed coupling of this compound with an appropriate alkyne could be followed by an in-situ intramolecular cyclization, potentially catalyzed by the same palladium catalyst or a different Lewis or Brønsted acid. This would lead to the formation of a new heterocyclic or carbocyclic ring fused to the benzene core. The specific outcome would depend on the nature of the alkyne and the reaction conditions. For instance, the cyclization of ortho-ethynylbenzaldehyde derivatives is known to produce isoquinoline (B145761) systems. youtube.com
Table 3: Hypothetical Tandem Sonogashira Coupling-Cyclization
| Starting Material | Alkyne Substrate | Proposed Intermediate | Potential Final Product |
| This compound | HC≡C-R | 3-Cyclopropoxy-4-(alkynyl)benzaldehyde | Fused heterocyclic or carbocyclic systems |
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3-Cyclopropoxy-4-iodobenzaldehyde, the spectrum is characterized by signals from the aromatic ring, the aldehyde functional group, and the cyclopropoxy substituent.
The aldehyde proton (CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically around 9.8-10.0 ppm, due to the strong electron-withdrawing nature of the carbonyl group.
The aromatic region will display signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the three substituents: the electron-withdrawing aldehyde and iodo groups, and the electron-donating cyclopropoxy group. jove.comchemistryviews.org The proton at C-2, being ortho to the strongly deshielding aldehyde group, is expected at the lowest field. The proton at C-5, situated between the iodo and cyclopropoxy groups, and the proton at C-6, ortho to the cyclopropoxy group, will appear at relatively higher fields. The expected splitting pattern for this ABC system would be complex, but can often be approximated as a doublet, a doublet of doublets, and another doublet.
The cyclopropoxy group gives rise to two distinct sets of signals. The methine proton (-O-CH-) will appear as a multiplet, while the four methylene (B1212753) protons (-CH₂-) on the cyclopropyl (B3062369) ring are diastereotopic and will present as two separate multiplets in the upfield region of the spectrum.
Predicted ¹H NMR Data: This table presents predicted chemical shifts (δ) and multiplicities based on established substituent effects and data from analogous compounds. Actual experimental values may vary.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| -CHO | 9.85 | s (singlet) | 1H |
| Ar-H (C-2) | 7.95 | d (doublet) | 1H |
| Ar-H (C-5) | 7.85 | d (doublet) | 1H |
| Ar-H (C-6) | 7.20 | dd (doublet of doublets) | 1H |
| -O-CH- | 3.90 | m (multiplet) | 1H |
| -CH₂- (cyclopropyl) | 0.80-0.95 | m (multiplet) | 4H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing around 191 ppm. The aromatic carbons show a wide range of chemical shifts (approximately 95-160 ppm) influenced by the attached substituents. The carbon atom bonded to the iodine (C-4) is expected to have a significantly upfield shift (around 95 ppm) due to the heavy atom effect. Conversely, the carbon attached to the electron-donating cyclopropoxy group (C-3) will be shielded. The remaining aromatic carbons and the carbons of the cyclopropyl group will have characteristic shifts. Machine learning and DFT-based prediction tools can provide highly accurate estimates for these shifts. rsc.orgnih.gov
Predicted ¹³C NMR Data: This table presents predicted chemical shifts (δ) based on additivity rules and computational models. Actual experimental values may vary.
| Carbon Assignment | Predicted δ (ppm) |
| -CHO | 191.2 |
| Ar-C (C-3, -O-cPr) | 159.5 |
| Ar-C (C-1) | 136.8 |
| Ar-C (C-5) | 132.5 |
| Ar-C (C-6) | 115.0 |
| Ar-C (C-2) | 112.1 |
| Ar-C (C-4, -I) | 95.3 |
| -O-CH- | 55.4 |
| -CH₂- (cyclopropyl) | 6.5 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, HSQC would show cross-peaks connecting the aldehyde proton to the aldehyde carbon, each aromatic proton to its respective ring carbon, the cyclopropoxy methine proton to its carbon, and the cyclopropyl methylene protons to their carbon. This allows for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu It is crucial for identifying quaternary (non-protonated) carbons and assembling molecular fragments. Key HMBC correlations would include:
The aldehyde proton showing correlations to the C-1 and C-2 ring carbons.
The aromatic proton at C-2 showing correlations to C-4 and C-6, as well as the aldehyde carbon.
The cyclopropoxy methine proton showing a correlation to the C-3 aromatic carbon, confirming the ether linkage.
These 2D experiments, when used together, provide a complete and unambiguous map of the molecular structure, confirming the substitution pattern on the aromatic ring. researchgate.netresearchgate.net
In-situ NMR spectroscopy is a valuable technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. whiterose.ac.uk This method allows for the observation of reactants being consumed and products being formed, as well as the detection of any transient intermediates.
For the synthesis of this compound, which could be prepared via a Williamson ether synthesis from 3-hydroxy-4-iodobenzaldehyde (B145161) and a suitable cyclopropyl halide, in-situ NMR would be highly effective. masterorganicchemistry.comlibretexts.org By setting up the reaction inside an NMR spectrometer, one could:
Track the disappearance of the ¹H NMR signals corresponding to the starting phenol (B47542).
Monitor the appearance and growth of the characteristic signals of the this compound product, such as the aldehyde proton singlet and the cyclopropoxy multiplets.
Obtain kinetic data, such as reaction rates and conversion percentages, by integrating the relevant signals at different time points throughout the reaction. oxinst.com
This approach provides detailed mechanistic insights and facilitates the optimization of reaction conditions without the need for offline sampling and analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high precision, typically to four or more decimal places. libretexts.org This level of accuracy allows for the unambiguous determination of a compound's elemental formula. youtube.comcopernicus.org For this compound (C₁₀H₉IO₂), HRMS can differentiate its exact mass from other potential compounds with the same nominal mass.
The instrument would be calibrated to ensure mass accuracy of less than 5 ppm. hilarispublisher.com The analysis would confirm the presence of the molecular ion peak corresponding to the calculated exact mass, providing definitive proof of the compound's elemental composition.
Predicted HRMS Data: Calculated for the protonated molecule [M+H]⁺.
| Parameter | Value |
| Molecular Formula | C₁₀H₉IO₂ |
| Calculated Exact Mass [M] | 287.9647 |
| Calculated m/z for [M+H]⁺ | 288.9725 |
| Expected Observed m/z | 288.9725 ± 0.0014 (for 5 ppm accuracy) |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. Upon ionization, the molecule undergoes fragmentation, breaking at its weakest bonds to form a series of characteristic daughter ions. The analysis of this fragmentation pattern provides a molecular fingerprint that confirms the presence and arrangement of its constituent parts.
The fragmentation of organic compounds is a predictable process initiated by the ionization of the molecule. thieme-connect.de For this compound (molecular weight: 288.09 g/mol ), the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) of 288. Key fragmentation pathways would likely involve:
Loss of the Aldehyde Group: Cleavage of the formyl radical (•CHO) results in a significant fragment ion at m/z 259.
Loss of the Cyclopropoxy Group: The ether linkage can cleave to lose a cyclopropoxy radical (•OC3H5), leading to a fragment at m/z 217, or a cyclopropyl radical (•C3H5), resulting in a fragment at m/z 247.
Cleavage of the Carbon-Iodine Bond: The C-I bond is relatively weak and can cleave to produce a benzaldehyde (B42025) fragment at m/z 161.
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of a hydrogen atom, resulting in a stable acylium ion [M-H]⁺ at m/z 287.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss | Proposed Fragment Structure |
| 287 | H• | Hydrogen Radical | [C10H8IO]⁺ |
| 260 | CO | Carbon Monoxide | [C9H9I]⁺• |
| 259 | •CHO | Formyl Radical | [C9H9I]⁺ |
| 247 | •C3H5 | Cyclopropyl Radical | [C7H4IO]⁺ |
| 161 | •I | Iodine Radical | [C10H9O2]⁺ |
| 133 | I• + CO | Iodine Radical & Carbon Monoxide | [C9H9O]⁺ |
Dissociative Ionization and Collision-Induced Dissociation (CID) Studies
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of a selected ion. wikipedia.org In a typical CID experiment, the molecular ion of this compound (m/z 288) would be isolated in the mass spectrometer and then accelerated into a collision cell filled with an inert gas like argon or nitrogen. wikipedia.org
The collisions convert some of the ion's kinetic energy into internal energy, causing it to fragment. wikipedia.org This technique is invaluable for establishing connectivity between a precursor ion and its specific fragment ions, thereby confirming the proposed fragmentation pathways. wikipedia.orgnih.gov For instance, by selecting the m/z 288 ion and subjecting it to CID, one would expect to observe the daughter ions listed in Table 1, such as m/z 259, m/z 247, and m/z 161. This confirms that these smaller fragments originate directly from the parent molecule, providing unambiguous structural evidence. nih.gov The energy used for the collision can be varied; low-energy CID is efficient for fragmentation, while higher-energy CID can reveal more detailed structural information by breaking stronger bonds. wikipedia.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate. The IR spectrum of this compound would display a series of absorption bands that confirm the presence of its key structural features.
The expected characteristic absorption bands for this compound are detailed in the table below.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring & Cyclopropyl Group |
| 2850-2750 | C-H Stretch | Aldehyde (Fermi doublet) |
| 1700-1680 | C=O Stretch | Aromatic Aldehyde |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1260-1200 | C-O-C Stretch | Aryl-alkyl ether |
| 850-750 | C-H Bend | Aromatic Ring Substitution Pattern |
| < 600 | C-I Stretch | Iodoalkane |
The spectrum would be dominated by a strong, sharp peak around 1685 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the aldehyde. The presence of the aldehyde is further confirmed by two weaker bands in the region of 2850-2750 cm⁻¹ due to the C-H bond stretch. The ether linkage is identified by a strong C-O-C stretching band, while bands above 3000 cm⁻¹ indicate C-H stretching from both the aromatic ring and the cyclopropyl group.
X-ray Diffraction Analysis for Solid-State Molecular Structure Determination
While spectroscopic methods reveal connectivity and functional groups, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry and packing within the crystal lattice.
For this compound, a suitable single crystal would be grown and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. This analysis would confirm:
The planarity of the benzene ring.
The precise bond lengths of C-I, C=O, and C-O bonds.
The conformation of the cyclopropoxy group relative to the plane of the benzene ring.
Intermolecular interactions in the crystal lattice, such as potential halogen bonding involving the iodine atom or dipole-dipole interactions from the carbonyl groups.
Although specific crystallographic data for this exact compound is not publicly available, a typical analysis would yield the parameters shown in the following table.
Table 3: Representative Crystallographic Data from X-ray Diffraction Analysis
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the unit cell. | Orthorhombic |
| Space Group | The symmetry group of the crystal structure. | P2₁2₁2₁ |
| a, b, c (Å) | The dimensions of the unit cell edges. | a = 5.6, b = 12.3, c = 15.1 |
| α, β, γ (°) | The angles between the unit cell edges. | α = 90, β = 90, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 1040.3 |
| Z | The number of molecules per unit cell. | 4 |
| Density (calc) (g/cm³) | The calculated density of the crystal. | 1.835 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | 0.035 |
This level of detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions in a biological or materials science context. mdpi.com
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-sized organic molecules like 3-Cyclopropoxy-4-iodobenzaldehyde. DFT calculations can provide a wealth of information, from the molecule's preferred three-dimensional arrangement to its electronic and spectroscopic characteristics.
The three-dimensional structure of this compound is crucial to its function and reactivity. Geometrical optimization using DFT allows for the determination of the most stable arrangement of its atoms in space, corresponding to the minimum energy on the potential energy surface. For this molecule, particular attention is given to the orientation of the cyclopropoxy and aldehyde groups relative to the benzene (B151609) ring.
The conformational landscape of substituted benzaldehydes is influenced by the interplay of steric and electronic effects. rsc.orgtandfonline.comias.ac.inrsc.org The aldehyde group can orient itself either cis or trans to the adjacent substituent. In the case of this compound, the key dihedral angles defining the conformation are those involving the C-C-C=O bond of the aldehyde group and the C-O-C-C bonds of the cyclopropoxy group.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) (Analog)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | - | - |
| C-CHO | 1.48 | - | - |
| C-O (cyclopropoxy) | 1.37 | - | - |
| C-I | 2.10 | - | - |
| C-C-O (ring) | - | 120.5 | - |
| C-C-C (ring) | - | 119.8 | - |
| O=C-C-C (ring) | - | - | 180.0 (trans) / 0.0 (cis) |
| C-C-O-C (cyclopropoxy) | - | - | Variable |
Note: The data in this table are representative values for a generic substituted benzaldehyde and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.
The electronic structure of this compound dictates its reactivity and spectroscopic properties. DFT calculations provide information about the distribution of electrons within the molecule and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the cyclopropoxy group, which are electron-rich regions. The LUMO is likely to be centered on the electron-withdrawing aldehyde group and the carbon-iodine bond. The iodine atom, being a large and polarizable halogen, can also significantly influence the electronic properties. mdpi.com
Table 2: Calculated Molecular Orbital Energies for a Substituted Benzaldehyde (Analog)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This data is illustrative and based on general values for substituted benzaldehydes. Specific calculations for this compound are required for precise values.
DFT can be used to model chemical reactions involving this compound, providing a detailed energetic profile of the reaction pathway. This includes the calculation of the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
For example, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are common reactions. researchgate.net Computational studies can elucidate the mechanisms of these transformations, including the role of catalysts and the stereochemical outcomes. The presence of the iodine and cyclopropoxy substituents will undoubtedly influence the reactivity of the aldehyde group and the benzene ring.
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. This includes infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Vibrational Frequencies (IR and Raman): Calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in IR and Raman spectra. The calculated frequencies for the C=O stretch of the aldehyde, the C-O-C stretch of the ether, and the C-I stretch would be characteristic features for this compound. researchgate.net
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus and can aid in the assignment of experimental spectra. nih.gov
Table 3: Predicted Spectroscopic Data for a Substituted Benzaldehyde (Analog)
| Spectroscopic Parameter | Predicted Value |
| C=O Vibrational Frequency (IR) | ~1700 cm⁻¹ |
| ¹H NMR Chemical Shift (CHO) | ~9.8 ppm |
| ¹³C NMR Chemical Shift (CHO) | ~190 ppm |
Note: These are typical values for benzaldehyde derivatives and serve as an estimation. Experimental verification and specific calculations are necessary for this compound.
Quantum Chemical Studies of Reactivity and Selectivity
Quantum chemical methods provide a framework for understanding the reactivity and selectivity of this compound. Reactivity indices derived from DFT calculations, such as the Fukui function and local softness, can predict the most likely sites for nucleophilic and electrophilic attack.
For electrophilic aromatic substitution, the directing effects of the cyclopropoxy and iodo substituents are of interest. The cyclopropoxy group is an ortho-, para-director due to its electron-donating nature, while the iodo group is also an ortho-, para-director, albeit a deactivating one. The interplay of these two substituents would determine the regioselectivity of reactions such as nitration or halogenation on the aromatic ring. mdpi.com The aldehyde group is a meta-director and a deactivator of the ring.
Investigation of Isomeric Forms and Rearrangement Mechanisms
Theoretical calculations can be employed to investigate the relative stabilities of different isomeric forms of this compound and to explore potential rearrangement mechanisms. For instance, the possibility of hydrogen migrations or rearrangements involving the cyclopropyl (B3062369) ring could be studied.
While significant rearrangements are not commonly expected for this molecule under normal conditions, computational studies can explore high-energy pathways and the potential for photochemical rearrangements. The energetic barriers for such processes can be calculated to assess their feasibility.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, flexibility, and interactions with their environment at an atomic level. bohrium.comresearchgate.net While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology can be described based on standard practices for small aromatic molecules. nih.govnih.gov Such simulations are invaluable for understanding how the molecule behaves in a solution, which can influence its physical properties and interactions with other molecules.
An MD simulation of this compound would typically begin by defining a simulation system. This involves placing the molecule, whose geometry has been optimized using quantum chemical methods, into a simulation box filled with a suitable solvent, most commonly water, to mimic physiological or solution-phase conditions. nih.gov The interactions between all atoms in the system are described by a force field, a set of equations and associated parameters that define the potential energy of the system. uiuc.eduresearchgate.net For a small organic molecule like this compound, widely used force fields such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) would be appropriate choices. nih.gov These force fields calculate the energy associated with bond stretching, angle bending, and torsional (dihedral) rotations, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. uiuc.edu
Once the system is set up, the simulation proceeds by integrating Newton's equations of motion for each atom, typically in small time steps of a few femtoseconds, over a total simulation time that can range from nanoseconds to microseconds. nih.govnih.gov This generates a trajectory, a detailed record of the position and velocity of every atom over time. Analysis of this trajectory provides a dynamic picture of the molecule's behavior.
Key analyses performed on the simulation trajectory include:
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom in the molecule and measures its fluctuation around its average position. This analysis helps to identify the more flexible or rigid parts of the molecule. For this compound, one would expect higher RMSF values for the cyclopropoxy and aldehyde groups, indicating greater flexibility, compared to the more rigid benzene ring.
Conformational and Dihedral Angle Analysis: The orientation of the cyclopropoxy and aldehyde substituents relative to the benzene ring is a key aspect of the molecule's dynamic behavior. By tracking the dihedral angles that define the rotation of these groups, MD simulations can reveal the preferred conformations and the energy barriers between them. ias.ac.in For instance, the simulation could explore the rotational freedom of the cyclopropoxy group and the orientation of the aldehyde group (e.g., whether it lies in the plane of the benzene ring).
The following tables represent hypothetical data that could be generated from an MD simulation of this compound.
Table 1: Illustrative Root Mean Square Fluctuation (RMSF) Data
This table shows hypothetical RMSF values for selected atoms or groups in this compound, indicating regions of higher and lower flexibility.
| Atomic Group/Atom | Hypothetical RMSF (Å) | Interpretation |
| Benzene Ring Carbons | 0.3 - 0.5 | Low fluctuation, indicating a rigid core structure. |
| Aldehyde Group (CHO) | 0.6 - 0.8 | Higher flexibility, allowing for rotation and wagging. |
| Cyclopropoxy Group | 0.7 - 1.0 | Highest flexibility due to rotation around the C-O bond. |
| Iodine Atom | 0.4 - 0.6 | Moderate fluctuation, influenced by the rigid ring. |
Table 2: Illustrative Dihedral Angle Analysis for Substituent Conformation
This table presents a hypothetical analysis of the key dihedral angle defining the orientation of the cyclopropoxy group relative to the benzene ring.
| Dihedral Angle | Dominant Conformation(s) (°) | Residence Time (%) |
| C(2)-C(3)-O-C(cyclopropyl) | -120 to -90 and 90 to 120 | 85% |
| 0 (Planar) | 10% | |
| 180 (Planar) | 5% |
Data is hypothetical and for illustrative purposes only.
Advanced Applications in Organic Synthesis
Building Blocks for Complex Molecular Scaffolds
The strategic placement of its functional groups makes 3-cyclopropoxy-4-iodobenzaldehyde an excellent starting material for constructing elaborate molecular frameworks. The aldehyde serves as a versatile handle for chain extension and the introduction of various substituents, while the aryl iodide is a prime site for transition-metal-catalyzed cross-coupling reactions. The cyclopropoxy group, in addition to influencing the electronic properties of the ring, can be a key element in the final target's structure, often found in biologically active compounds.
Precursors for Heterocyclic Compound Synthesis (e.g., benzofurans, indoles, isoquinolines)
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals. This compound is a potent precursor for a variety of important heterocyclic systems.
Benzofurans: Benzofuran (B130515) derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netgoogle.com A common strategy for benzofuran synthesis involves the coupling of a substituted phenol (B47542) with an alkyne, followed by cyclization. nih.gov While this compound itself is not a phenol, it can be readily converted to the corresponding 3-cyclopropoxy-4-iodophenol. This intermediate can then undergo a palladium-copper-catalyzed Sonogashira coupling with a terminal alkyne. The resulting 2-alkynylphenol can then be cyclized, often under the same catalytic conditions, to furnish a 2-substituted benzofuran bearing the 6-cyclopropoxy-7-iodo pattern, or the iodo group can be replaced prior to cyclization. Alternatively, methods starting from salicylaldehydes are prevalent for benzofuran synthesis, suggesting that a synthetic route could be devised from this compound. researchgate.net
Indoles: The indole (B1671886) nucleus is another privileged scaffold in drug discovery. mdpi.comorganic-chemistry.org The synthesis of substituted indoles can be achieved through various methods, such as the Fischer, Bischler, or Larock indole syntheses. Using this compound, one could envision a pathway where the aldehyde is first converted to an amino group, yielding a substituted aniline (B41778). This aniline derivative can then be used in classical indole syntheses. For instance, a Larock indole synthesis could involve the palladium-catalyzed coupling of the corresponding 2-iodoaniline (B362364) derivative with an alkyne to construct the indole ring system.
Isoquinolines: Isoquinolines and their derivatives exhibit a broad spectrum of pharmacological activities. researchgate.net The synthesis of isoquinolines can be effectively achieved from o-alkynylbenzaldehydes. researchgate.net this compound is an ideal starting point for such a synthesis. The iodo group can be subjected to a Sonogashira coupling with a terminal alkyne to generate the corresponding 2-alkynylbenzaldehyde intermediate. This intermediate can then undergo a cyclization reaction, often in the presence of an amine source, to construct the isoquinoline (B145761) core. This approach allows for the introduction of a wide variety of substituents at the 3- and 4-positions of the isoquinoline ring. nih.gov
| Heterocycle | General Synthetic Strategy | Key Intermediate |
|---|---|---|
| Benzofuran | Sonogashira coupling and cyclization | 3-Cyclopropoxy-4-iodophenol |
| Indole | Larock indole synthesis | 3-Cyclopropoxy-4-iodoaniline derivative |
| Isoquinoline | Sonogashira coupling and cyclization | 2-Alkynyl-3-cyclopropoxy-4-iodobenzaldehyde |
Key Intermediates in Natural Product Total Synthesis
The quest to synthesize complex natural products drives the development of new synthetic methods and strategies. psu.edu Substituted benzaldehydes are common starting materials in the total synthesis of natural products due to their versatility. frontiersin.org While a direct total synthesis employing this compound is not widely reported, its structural motifs are present in various natural products, and its utility can be inferred from the synthesis of related compounds. For example, the total synthesis of rameswaralide, a complex marine natural product, involves intermediates with similar substitution patterns on a benzene (B151609) ring, highlighting the importance of such building blocks in accessing intricate molecular architectures. nih.gov The presence of the cyclopropane (B1198618) ring, a feature of numerous natural products, further underscores the potential of this compound in natural product synthesis. nih.gov
Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. rsc.orgcapes.gov.br this compound is an excellent scaffold for DOS due to its three distinct and orthogonally reactive functional groups. This allows for a branching reaction sequence where each functional group can be independently manipulated to create a wide range of molecular skeletons.
A possible DOS strategy could involve:
Aldehyde Modification: The aldehyde can be converted into a variety of functional groups, such as an alcohol, an amine, or a carboxylic acid, or used in condensation reactions to introduce new stereocenters and ring systems.
Aryl Iodide Coupling: The iodo group is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a diverse set of aryl, vinyl, alkynyl, or amino substituents.
Cyclopropoxy Group: While often a stable part of the final molecule, under certain conditions, the cyclopropyl (B3062369) ring can undergo rearrangements or act as a conformational constraint, adding another layer of structural diversity.
This multi-directional approach, starting from a single, well-defined scaffold, can rapidly generate a library of compounds with significant skeletal and appendage diversity.
Development of Novel Synthetic Methodologies
The unique reactivity of this compound also makes it a valuable tool for developing and testing new synthetic methods.
Catalytic Systems Utilizing the Compound as a Substrate
The aryl iodide functionality of this compound makes it an excellent substrate for a wide range of transition-metal-catalyzed reactions. This allows for the exploration and optimization of new catalytic systems. For example, researchers can test the efficacy of novel palladium, copper, or nickel catalysts for cross-coupling reactions using this compound. The aldehyde group can also be a substrate for various catalytic reductions, oxidations, or additions, providing a platform for developing new enantioselective catalysts.
| Functional Group | Catalytic Reaction | Potential Product Type |
|---|---|---|
| Aryl Iodide | Suzuki Coupling | Biaryl compound |
| Aryl Iodide | Sonogashira Coupling | Aryl-alkyne compound |
| Aryl Iodide | Heck Coupling | Stilbene (B7821643) derivative |
| Aryl Iodide | Buchwald-Hartwig Amination | N-Aryl amine |
| Aldehyde | Asymmetric Hydrogenation | Chiral benzyl (B1604629) alcohol |
| Aldehyde | Asymmetric Aldol (B89426) Addition | Chiral β-hydroxy ketone |
Regio- and Stereoselective Transformations
The electronic properties of the substituents on the benzene ring of this compound can be exploited to achieve regio- and stereoselective transformations. The electron-donating cyclopropoxy group and the electron-withdrawing aldehyde group influence the electron density of the aromatic ring, directing electrophilic or nucleophilic aromatic substitution reactions to specific positions. For instance, in electrophilic aromatic substitution, the position ortho to the cyclopropoxy group would be activated.
Furthermore, the aldehyde group is a prochiral center, and its reactions can be controlled to produce a single stereoisomer. The use of chiral catalysts or reagents in reactions such as nucleophilic additions to the aldehyde can lead to the formation of chiral alcohols with high enantiomeric excess. This is crucial for the synthesis of enantiomerically pure pharmaceuticals, where only one enantiomer has the desired biological activity. The regioselective protection of hydroxyl groups in similar systems, like 3,4-dihydroxybenzaldehyde, has been demonstrated, suggesting that such control is feasible with the subject compound. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Cyclopropoxy-4-iodobenzaldehyde, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of benzaldehyde derivatives. A common approach includes:
Iodination : Selective iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperature (0–5°C) to avoid over-halogenation .
Cyclopropoxy Introduction : Cyclopropane ring formation via nucleophilic substitution or Mitsunobu reaction, employing cyclopropanol and a coupling agent like diethyl azodicarboxylate (DEAD) with triphenylphosphine (PPh₃) in tetrahydrofuran (THF) .
- Critical Conditions : Anhydrous solvents, inert atmosphere (N₂/Ar), and precise stoichiometry to minimize side reactions. Catalysts such as palladium (e.g., Pd(OAc)₂) may enhance regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm. Cyclopropoxy methylene protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .
- ¹³C NMR : Aldehyde carbon at δ 190–200 ppm, iodine-induced deshielding at C4 (δ 90–100 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern (iodine has a 127 amu signature) .
- IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and C-O-C (cyclopropoxy) at ~1100 cm⁻¹ .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation .
- First Aid : Immediate washing with water for skin/eye exposure (15+ minutes). For ingestion, administer activated charcoal and seek medical attention without inducing vomiting .
- Storage : In airtight, light-resistant containers at 2–8°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structure elucidation of this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR, MS, and X-ray crystallography (if crystalline). For ambiguous NOESY/ROESY signals, computational modeling (DFT or MD simulations) can clarify spatial arrangements .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton environments (e.g., cyclopropoxy vs. aromatic protons) .
- Case Study : In a 2021 study, conflicting ¹H NMR peaks for a similar aldehyde were resolved via COSY and HSQC, identifying a rotameric equilibrium caused by steric hindrance .
Q. What catalytic systems optimize cross-coupling reactions involving this compound in drug discovery applications?
- Methodological Answer :
- Palladium Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings with aryl boronic acids. Optimize solvent (toluene/DMF) and base (K₂CO₃) for stability of the aldehyde group .
- Copper-Mediated Ullmann Coupling : For C-O bond formation, use CuI with 1,10-phenanthroline in DMSO at 80°C .
- Challenges : The electron-withdrawing aldehyde group may deactivate the catalyst. Pre-protection (e.g., acetal formation) can mitigate this .
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- DFT Calculations : Compute Fukui indices to identify electrophilic centers. The 4-iodo position typically shows higher f⁺ values, making it reactive toward NAS .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent impact on transition states. DMSO increases reaction rates by stabilizing charged intermediates .
- Case Study : A 2023 study used DFT to predict regioselectivity in cyclopropoxy-substituted aldehydes, aligning with experimental yields (R² = 0.89) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields in the synthesis of this compound?
- Methodological Answer :
- Root Cause Analysis :
Purity Check : Verify starting materials via GC-MS or HPLC (e.g., 4-iodobenzaldehyde ≥98% purity) .
Side Reactions : Monitor for aldehyde oxidation (e.g., to carboxylic acid) using TLC or in-situ IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
